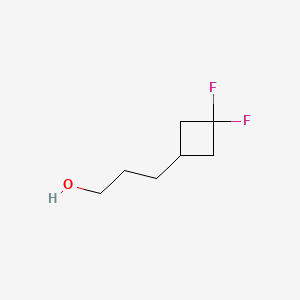

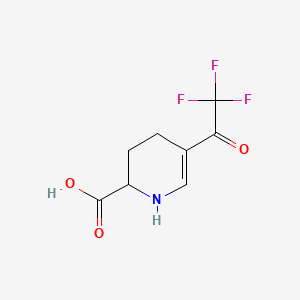

![molecular formula C9H12F2O2 B6605571 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid CAS No. 2228531-27-7](/img/structure/B6605571.png)

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid (2-BHDFA) is a synthetic molecule that has been widely studied in recent years due to its potential applications in medicine and biotechnology. Its structure consists of a five-membered ring containing two oxygen atoms and two fluorine atoms, as well as a carboxylic acid group. 2-BHDFA has been found to possess a variety of properties, including antifungal, antiviral, and anti-inflammatory activities. It has also been shown to possess excellent solubility in various solvents, making it a promising candidate for use in drug delivery systems.

Scientific Research Applications

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has been studied for its potential applications in a variety of scientific fields. In medicine, it has been shown to have antifungal, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in drug delivery systems, due to its excellent solubility in various solvents. Additionally, 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has been studied for its potential use in biotechnology, as it has been found to have an inhibitory effect on the enzyme phospholipase A2.

Mechanism of Action

The exact mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is not yet fully understood. However, it is believed that its antifungal, antiviral, and anti-inflammatory activities are due to its ability to inhibit the enzyme phospholipase A2. This enzyme is responsible for the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting this enzyme, 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is able to disrupt the normal functioning of cell membranes, thus leading to the observed biological effects.

Biochemical and Physiological Effects

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has been found to possess a variety of biochemical and physiological effects. In addition to its antifungal, antiviral, and anti-inflammatory activities, it has been shown to possess anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels. It has also been found to possess antioxidant and anti-cancer activities, as well as to have an inhibitory effect on the enzyme phospholipase A2.

Advantages and Limitations for Lab Experiments

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly soluble in various solvents, making it suitable for use in drug delivery systems. Additionally, it has been found to possess a variety of biological activities, making it a promising candidate for further research. However, there are some limitations to its use in laboratory experiments. For example, it has been found to have a relatively short half-life, making it difficult to maintain its activity over long periods of time.

Future Directions

Given the promising results of recent studies, there are a variety of potential future directions for research into 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid. The first is to further investigate its mechanism of action, in order to better understand its biological effects. Additionally, further research could be conducted into its potential use in drug delivery systems, as well as its potential applications in biotechnology. Finally, further studies could be conducted into its potential use as an antioxidant, anti-cancer agent, and anti-angiogenic agent.

Synthesis Methods

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid can be synthesized via a two-step process. In the first step, 2-bromo-2-fluoroacetic acid is reacted with a Grignard reagent to form 2-bromo-2-fluoro-2-methyl-bicyclo[2.2.1]heptan-2-yl acetate. In the second step, this compound is treated with sodium fluoride to form 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid. The reaction scheme is as follows:

2-bromo-2-fluoroacetic acid + Grignard reagent → 2-bromo-2-fluoro-2-methyl-bicyclo[2.2.1]heptan-2-yl acetate

2-bromo-2-fluoro-2-methyl-bicyclo[2.2.1]heptan-2-yl acetate + sodium fluoride → 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid

properties

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11,8(12)13)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANYOJJEYZRIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)

![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)

![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)